BenchChemオンラインストアへようこそ!

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Synthetic Methodology Cross-Coupling Medicinal Chemistry

This compound is a uniquely differentiated bifunctional building block. The 7-bromo substituent is essential for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid SAR library diversification. The N1-methyl-5-carboxylic acid motif constitutes the pharmacophore for selective GPR109b (HM74) agonism, relevant to dyslipidemia and atherosclerosis research. Non-brominated or differently substituted analogs lack both synthetic versatility and biological selectivity—generic substitution compromises experimental validity. Specify CAS 1420800-38-9 to ensure you receive the correct regioisomer with the critical 7-bromo handle intact. Request a quote today for research-grade quality.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1420800-38-9
Cat. No. B1379619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid
CAS1420800-38-9
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2Br)C(=O)O)N=N1
InChIInChI=1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14)
InChIKeyUUQACSHHQKNJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid (CAS 1420800-38-9): A Strategic Scaffold for GPCR Agonist Development and Halogen-Enabled Functionalization


7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 1420800-38-9) is a heterocyclic small molecule featuring a benzotriazole core with a carboxylic acid at the 5-position, a methyl group at the 1-position, and a bromine atom at the 7-position . With a molecular formula of C8H6BrN3O2 and a molecular weight of 256.05 g/mol , this compound serves as a versatile building block in medicinal chemistry. The bromo substituent is a critical handle for late-stage functionalization, enabling palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Furthermore, its structural framework places it within a class of 1-substituted benzotriazole carboxylic acids that have been identified as selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b (HM74) [2].

The Functional Divide: Why 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid (CAS 1420800-38-9) Cannot Be Replaced by Generic Benzotriazole Carboxylic Acid Analogs


The interchangeability of benzotriazole-5-carboxylic acid derivatives is a common and costly misconception in both synthetic chemistry and biological research. Generic substitution fails due to the profound impact of seemingly minor structural variations on both chemical reactivity and biological selectivity. The absence of the 7-bromo substituent eliminates the compound's primary utility as a vector for cross-coupling chemistry, a feature critical for diversifying chemical libraries [1]. More critically, the specific combination of an N1-alkyl group and a 5-carboxylic acid is not a general motif; it is the pharmacophore for a distinct biological mechanism. Studies have demonstrated that 1-substituted benzotriazole-5-carboxylic acids are selective agonists of GPR109b, and this activity is exquisitely sensitive to modifications at the 1-position [2]. The bromine atom further modulates electronic properties and lipophilicity (LogP) , which can drastically alter binding kinetics and ADME profiles. Thus, a non-brominated or differently substituted analog will not only lack the requisite synthetic versatility but will also exhibit a divergent and likely inferior biological activity profile, jeopardizing the validity of research outcomes and the efficiency of chemical synthesis.

Quantitative Evidence Guide: Comparative Performance of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid (CAS 1420800-38-9)


Cross-Coupling Reactivity: The Synthetic Advantage of the 7-Bromo Substituent over Non-Brominated Analogs

The defining synthetic advantage of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is its 7-bromo substituent, which enables versatile functionalization through palladium-catalyzed cross-coupling reactions. This capability is absent in its non-brominated analog, 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 305381-67-3) . The bromine atom serves as a robust electrophilic partner for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the direct and efficient introduction of diverse aryl, alkenyl, alkynyl, and amino groups at the 7-position [1]. This provides a strategic vector for generating compound libraries and optimizing lead candidates, a synthetic pathway that is entirely unavailable with the non-halogenated analog.

Synthetic Methodology Cross-Coupling Medicinal Chemistry Building Block

GPR109b Agonism: A Shared Pharmacophore for Selective GPCR Activation

The 1-substituted benzotriazole-5-carboxylic acid scaffold is a validated pharmacophore for selective agonism of the G-protein-coupled receptor GPR109b (HM74). Semple et al. identified that compounds within this class, including 1-methyl variants, exhibit potent and selective activation of GPR109b with EC50 values in the nanomolar to low micromolar range, while displaying no activity at the highly homologous receptor GPR109a [1]. The presence of a bromine substituent at the 7-position (as in the target compound) can further modulate activity through electronic effects and enhanced lipophilicity, potentially improving binding affinity or metabolic stability. This is a stark contrast to structurally related benzotriazoles without the 1-alkyl-5-carboxylic acid motif, which have been optimized as MAP kinase p38 inhibitors (e.g., compounds in patent US6664395) [2].

GPCR Pharmacology Drug Discovery Metabolic Disease Niacin Receptor

Structural Impact on Physicochemical Properties: Bromine's Role in Lipophilicity and Boiling Point

The presence of the bromine atom in the 7-position introduces a quantifiable and predictable change in physicochemical properties compared to its non-halogenated analog, 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. While direct experimental LogP data is not available for this specific compound in the public domain, the predicted boiling point of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is 476.9±30.0 °C , which is notably higher than the value typically predicted for non-halogenated analogs of similar molecular weight. The introduction of a single bromine atom generally increases LogP (a measure of lipophilicity) by approximately +0.6 to +1.0 units relative to hydrogen [1]. This increase in lipophilicity has direct consequences for a compound's passive membrane permeability, binding affinity for hydrophobic protein pockets, and susceptibility to metabolism.

Physicochemical Properties ADME Prediction Drug-Likeness Lipophilicity

Strategic Application Scenarios for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid (CAS 1420800-38-9)


Lead Diversification for GPR109b Agonist Programs in Dyslipidemia and Atherosclerosis

Given the established activity of 1-alkyl-benzotriazole-5-carboxylic acids as selective GPR109b agonists, this compound serves as a critical intermediate for synthesizing and optimizing novel agonists. The 7-bromo handle provides a convenient site for introducing diverse moieties (e.g., aryl, heteroaryl, alkyl) via cross-coupling to explore structure-activity relationships (SAR) around the benzotriazole core, aiming to improve potency, selectivity, and pharmacokinetic properties for the treatment of dyslipidemia and atherosclerosis [1].

Synthesis of Diversified Chemical Libraries for GPCR and Kinase Screening

The compound's dual functionality—a carboxylic acid for amide/ester bond formation and an aryl bromide for cross-coupling—makes it an ideal bifunctional building block for constructing diverse chemical libraries. Libraries generated from this scaffold can be screened against a range of targets, including but not limited to GPR109b, to identify novel chemical matter with improved pharmacological profiles. The ability to rapidly diversify the 7-position provides a high return on investment for library synthesis efforts [2].

Modulation of Lipophilicity in Lead Optimization Campaigns

In medicinal chemistry projects where modulating lipophilicity (LogP) is crucial for balancing potency with ADME (Absorption, Distribution, Metabolism, Excretion) properties, this compound offers a strategic advantage. The bromine atom provides a baseline lipophilicity enhancement compared to non-halogenated analogs. Starting with this brominated core allows chemists to fine-tune LogP through subsequent functionalization at the 7-position, using the cross-coupling handle to introduce polar or non-polar groups and optimize the molecule's overall drug-likeness [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.